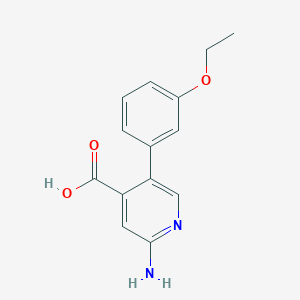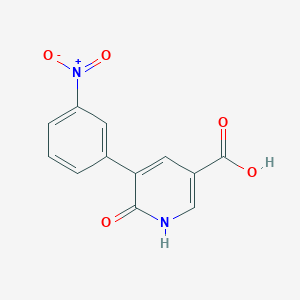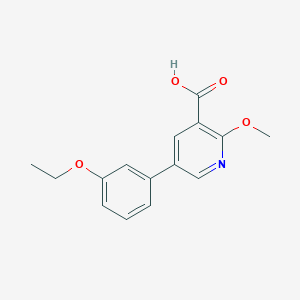
2-Chloro-5-(3-nitrophenyl)pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(3-nitrophenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 2-position, a nitrophenyl group at the 5-position, and a carboxylic acid group at the 4-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-nitrophenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the nitration of 2-chloro-5-phenylpyridine-4-carboxylic acid using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Another approach involves the Suzuki-Miyaura coupling reaction, where 2-chloro-5-bromopyridine-4-carboxylic acid is coupled with 3-nitrophenylboronic acid in the presence of a palladium catalyst and a base. This method offers the advantage of mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(3-nitrophenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding acid derivatives or other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate), solvents (dimethylformamide, ethanol).
Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride, solvents (ethanol, water).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetic acid, water).
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 2-chloro-5-(3-aminophenyl)pyridine-4-carboxylic acid.
Oxidation: Formation of oxidized carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(3-nitrophenyl)pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(3-nitrophenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, modifying the compound’s activity and selectivity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-(3-nitrophenyl)pyridine-4-carboxylic acid can be compared with other similar compounds, such as:
2-Chloro-4-methyl-5-nitropyridine: Similar structure but with a methyl group instead of a carboxylic acid group.
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: Contains a methoxy group and a pyrrolo ring, offering different chemical properties and biological activities.
3-Fluoropyridine-4-carboxylic acid: Contains a fluorine atom, which can significantly alter its reactivity and biological effects.
Eigenschaften
IUPAC Name |
2-chloro-5-(3-nitrophenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O4/c13-11-5-9(12(16)17)10(6-14-11)7-2-1-3-8(4-7)15(18)19/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIHMUCRGUYLNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(C=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687514 |
Source


|
| Record name | 2-Chloro-5-(3-nitrophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262000-08-7 |
Source


|
| Record name | 2-Chloro-5-(3-nitrophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














